N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-FLUOROBENZAMIDE is a complex organic compound that features a benzenesulfonyl group, an oxadiazole ring, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-FLUOROBENZAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the reaction of the oxadiazole intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorobenzamide Moiety: The final step involves coupling the benzenesulfonyl oxadiazole intermediate with 3-fluorobenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-FLUOROBENZAMIDE can undergo various chemical reactions:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted fluorobenzamide derivatives.
Scientific Research Applications
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-FLUOROBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-[2-(BENZENESULFONYL)ETHYL]-3-FLUOROBENZAMIDE
- N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-THIADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-FLUOROBENZAMIDE
Uniqueness
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-FLUOROBENZAMIDE is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and reactivity that are distinct from similar compounds with different heterocyclic rings .
Properties
Molecular Formula |
C19H17FN4O5S |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-N-[2-[(3-fluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O5S/c20-14-6-4-5-13(11-14)17(25)21-9-10-22-18(26)19-23-16(24-29-19)12-30(27,28)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2,(H,21,25)(H,22,26) |
InChI Key |
AYYHIPSYVDQYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCCNC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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